4-(2-Chlorophenoxy)benzaldehyde
Overview
Description
Necrostatin-7, commonly referred to as Nec-7, is a potent inhibitor of necroptosis, a form of programmed cell death that is morphologically similar to necrosis. Necroptosis is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases . Necrostatin-7 does not inhibit recombinant receptor-interacting protein kinase 1 (RIP1) but is effective in inhibiting necroptosis with an EC50 of 10.6 μM .
Preparation Methods
The synthesis of Necrostatin-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of reactions involving the condensation of specific starting materials.
Functional Group Modifications: Various functional groups are introduced to the core structure through reactions such as halogenation, nitration, and sulfonation.
Purification: The final compound is purified using techniques like recrystallization and chromatography to achieve the desired purity level.
Chemical Reactions Analysis
Necrostatin-7 undergoes several types of chemical reactions, including:
Oxidation: Necrostatin-7 can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of Necrostatin-7.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Necrostatin-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and to develop new inhibitors.
Biology: Employed in cell biology research to understand the role of necroptosis in various cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with necroptosis, such as neurodegenerative diseases and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting necroptosis.
Mechanism of Action
Necrostatin-7 exerts its effects by inhibiting the necroptosis pathway. The key molecular targets involved in this pathway include receptor-interacting protein kinase 1 (RIP1), receptor-interacting protein kinase 3 (RIP3), and mixed lineage kinase domain-like protein (MLKL). Necrostatin-7 inhibits the formation of the RIP1-RIP3-MLKL complex, thereby preventing the downstream signaling events that lead to necroptosis .
Comparison with Similar Compounds
Necrostatin-7 is unique compared to other necrostatins, such as Necrostatin-1, Necrostatin-3, and Necrostatin-5, due to its distinct mechanism of action. Unlike other necrostatins, Necrostatin-7 does not inhibit RIP1 kinase but may target additional regulatory molecules in the necroptosis pathway . This unique property makes Necrostatin-7 a valuable tool for studying necroptosis and developing new therapeutic agents.
Similar Compounds
Necrostatin-1: Inhibits RIP1 kinase and is used to study necroptosis.
Necrostatin-3: Another necroptosis inhibitor with a different mechanism of action.
Necrostatin-5: Similar to Necrostatin-1 but with variations in its chemical structure and activity.
Necrostatin-7’s unique properties and wide range of applications make it an important compound in scientific research and therapeutic development.
Properties
IUPAC Name |
4-(2-chlorophenoxy)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWBQHZLDLXBBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30440778 | |
Record name | 4-(2-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158771-11-0 | |
Record name | 4-(2-chlorophenoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30440778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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